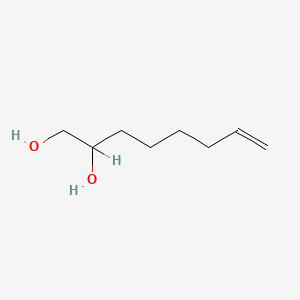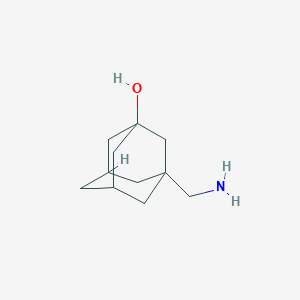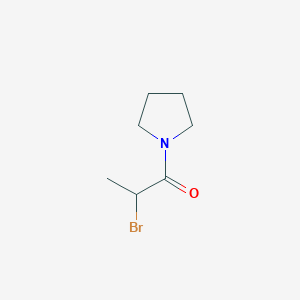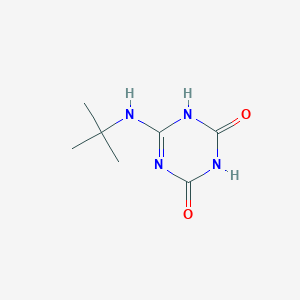
4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 4-position and a pyrrolidine ring at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution at the 4-Position: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a halogenated pyrimidine intermediate.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of microwave-assisted organic synthesis (MAOS) to increase reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Pyrrolidine in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl or pyrrolidine rings.
Reduction: Reduced derivatives with hydrogenated pyrimidine or phenyl rings.
Substitution: Substituted derivatives with various functional groups replacing the halogen atoms on the pyrimidine ring.
Scientific Research Applications
4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity by enhancing its three-dimensional structure and steric interactions .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyrimidine-2-amine: Lacks the pyrrolidine ring, resulting in different biological activity and binding properties.
6-Pyrrolidin-1-ylpyrimidine-2-amine: Lacks the phenyl group, affecting its interaction with aromatic binding sites.
4-Phenyl-6-morpholin-1-ylpyrimidin-2-amine: Contains a morpholine ring instead of pyrrolidine, leading to different steric and electronic properties.
Uniqueness
4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine is unique due to the combination of the phenyl and pyrrolidine rings, which confer specific steric and electronic properties that enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c15-14-16-12(11-6-2-1-3-7-11)10-13(17-14)18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGLPCKWSFRLCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358163 |
Source


|
| Record name | 4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424810-78-6 |
Source


|
| Record name | 4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
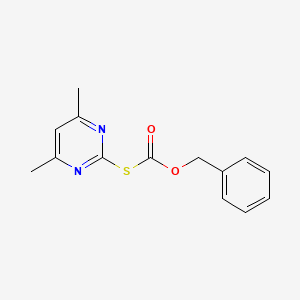
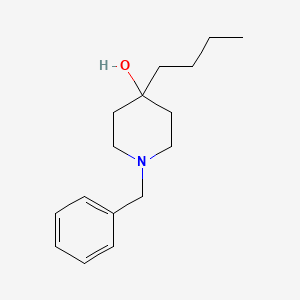

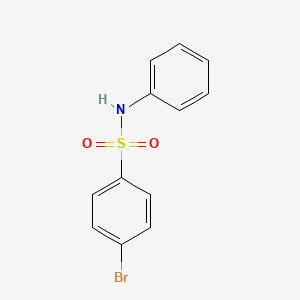
![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1269784.png)
